2-({[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(4-methoxyphenyl)pyrimidin-4-ol
Description
This compound is a pyrimidin-4-ol derivative featuring a 1,3-oxazole moiety linked via a sulfanyl bridge and substituted aromatic groups. Its structure includes:
- A pyrimidin-4-ol core with a 4-methoxyphenyl group at position 5.
- A sulfanyl (-S-) linkage connecting the pyrimidine ring to a 2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-ylmethyl group.
- Key substituents: 3-chlorophenyl (electron-withdrawing) and 4-methoxyphenyl (electron-donating), which may influence electronic properties and binding interactions.
Calculated Molecular Formula: C₂₁H₁₆ClN₃O₃S Molecular Weight: ~425.89 g/mol.
Properties
IUPAC Name |
2-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-4-(4-methoxyphenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S/c1-13-19(24-21(29-13)15-4-3-5-16(23)10-15)12-30-22-25-18(11-20(27)26-22)14-6-8-17(28-2)9-7-14/h3-11H,12H2,1-2H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUIRKSMWKEYKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC(=CC(=O)N3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(4-methoxyphenyl)pyrimidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the 1,3-oxazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the 1,3-oxazole ring.
Substitution reactions:
Formation of the pyrimidin-4-ol core: This step involves the condensation of suitable precursors under controlled conditions to form the pyrimidin-4-ol core.
Attachment of the sulfanyl group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole or pyrimidin-4-ol rings, potentially leading to ring-opening or hydrogenation products.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (amines, thiols)
Major Products
Oxidation products: Sulfoxides, sulfones
Reduction products: Hydrogenated rings, ring-opened products
Substitution products: Halogenated or nucleophile-substituted aromatic rings
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-({[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(4-methoxyphenyl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting enzymes: Binding to the active site of enzymes and preventing substrate access.
Modulating signaling pathways: Interacting with receptors or signaling proteins to alter cellular responses.
Inducing oxidative stress: Generating reactive oxygen species (ROS) that can damage cellular components.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds, sourced from a screening database , share structural motifs with the target molecule and are analyzed below:
Table 1: Structural and Physicochemical Comparison
| Compound Name (ID) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₂₁H₁₆ClN₃O₃S | 425.89 | 3-Chlorophenyl, 4-methoxyphenyl, 1,3-oxazole |
| 2-({[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyrimidin-4-ol (G807-0574) | C₂₁H₁₆N₄O₅S | 436.44 | 1,2,4-Oxadiazole, 2H-1,3-benzodioxol-5-yl, 3-methoxyphenyl |
| 2-{[4-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide | C₂₀H₂₂F₃N₅O₃S | 481.47 | Trifluoromethyl, 3,4-dimethoxyphenyl, acetamide-pyrazole |
Structural Analysis:
Heterocyclic Core Variations: The target compound uses a 1,3-oxazole ring, whereas G807-0574 substitutes this with a 1,2,4-oxadiazole. Oxadiazoles are known for enhanced metabolic stability compared to oxazoles .
Aromatic Substituents: The 3-chlorophenyl group in the target compound may enhance electrophilic interactions, while the benzodioxolyl group in G807-0574 could improve π-π stacking with aromatic residues in biological targets.
Functional Group Additions :
- The acetamide-pyrazole moiety in the third compound adds hydrogen-bonding capability, which might improve target affinity but reduce solubility.
Physicochemical Implications:
- Lipophilicity : The trifluoromethyl and acetamide groups in the third compound likely increase logP compared to the target compound.
- Synthetic Complexity : The acetamide-pyrazole linkage in the third compound may require multi-step synthesis compared to the target’s simpler sulfanyl bridge .
Research Findings and Implications
- Knowledge Gaps: Experimental data on solubility, stability, and target binding are absent. For example, the 3-chlorophenyl group’s impact on cytotoxicity remains speculative without assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
